Sodium meralluride

Vue d'ensemble

Description

Sodium meralluride, also known as mercuhydrin, is a mercurial diuretic compound. It is primarily used for its diuretic properties, which help in the removal of excess fluid from the body. This compound has been studied for its effects on the kidneys, particularly its action on the proximal tubules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium meralluride involves the reaction of 3-(4-hydroxy-4-oxobutanoyl)carbamoylamino-2-methoxypropyl with mercury hydroxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is carefully monitored to maintain the purity and efficacy of the compound. The final product is often formulated into injectable solutions for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium meralluride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of mercury, while reduction can yield lower oxidation states .

Applications De Recherche Scientifique

Sodium meralluride has been extensively studied for its applications in various fields:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound has been studied for its effects on cellular processes and its potential as a tool for studying kidney function.

Medicine: this compound is primarily used as a diuretic in the treatment of conditions such as edema and heart failure. .

Mécanisme D'action

Sodium meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This results in a diuretic effect, reducing fluid buildup in the body. The compound’s mechanism involves binding to sulfhydryl groups on renal tubular enzymes, inhibiting their activity and altering ion transport .

Comparaison Avec Des Composés Similaires

Mercaptomerin (Thiomerin): Another mercurial diuretic with similar properties but different toxicity profiles.

Furosemide: A non-mercurial diuretic that is easier to administer and has fewer side effects compared to sodium meralluride.

Ethacrynic Acid: A loop diuretic with a different mechanism of action but similar diuretic effects

Uniqueness: this compound is unique due to its specific action on the proximal tubules and its mercurial nature. While other diuretics like furosemide and ethacrynic acid act on different parts of the nephron, this compound’s mechanism involves direct interaction with renal tubular enzymes, making it distinct in its mode of action .

Activité Biologique

Sodium meralluride, also known as mercuhydrin, is a mercurial diuretic that has been used primarily in the management of conditions such as congestive heart failure and edema. Its biological activity is characterized by its effects on renal function, particularly in sodium and water excretion. This article delves into the compound's biological activity, mechanisms of action, case studies, and relevant research findings.

This compound exerts its diuretic effects through several mechanisms:

- Inhibition of Sodium Reabsorption : It primarily acts on the renal tubules, increasing the excretion of sodium and chloride ions, which subsequently promotes water loss. The mechanism involves high-affinity binding of mercuric ions to thiol groups in proteins, disrupting normal cellular functions .

- Alteration of Renal Hemodynamics : By affecting glomerular filtration rates and renal blood flow, meralluride enhances urine production. Studies have shown that it can lead to a two-phase diuretic response: an initial rapid increase in urine flow followed by a sustained diuresis phase .

Diuretic Efficacy

Research indicates that this compound is effective in promoting diuresis. In a comparative study with chlorothiazide, it was found that a 2-cc intramuscular dose of meralluride produced significantly greater diuretic effects than a 2-g oral dose of chlorothiazide, demonstrating its potency in clinical settings .

Table 1: Comparative Diuretic Effects

| Diuretic Agent | Dosage | Efficacy (Weight Loss) |

|---|---|---|

| This compound | 2 cc IM | Higher |

| Chlorothiazide | 2 g oral | Lower |

Case Studies

Several case studies highlight the biological activity and potential adverse effects associated with this compound:

- Toxic Reactions : Reports have documented various toxic reactions to meralluride injections, including acute dehydration and instances of toxic nephrosis. In one case study, severe hypersensitivity reactions were noted following administration .

- Clinical Observations : In controlled clinical trials involving patients with congestive heart failure, meralluride was shown to effectively reduce fluid retention, leading to improved patient outcomes .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Renal Function Studies : A study demonstrated that intravenous administration resulted in an immediate increase in urine flow and solute clearance within the first 30 minutes, followed by a sustained increase over the next 90 minutes .

- Mechanistic Insights : Research indicates that mercury's interaction with cellular components can lead to oxidative stress and mitochondrial dysfunction, contributing to its pharmacological effects as well as potential toxicity .

Propriétés

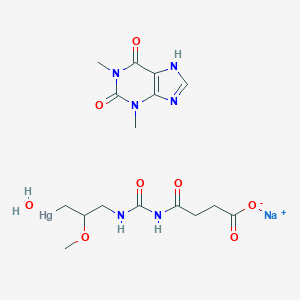

IUPAC Name |

sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXRJFXCKOFLMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24HgN6NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-99-7 | |

| Record name | Meralluride sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.